Microbial biosynthesis of tyrosine-derived compounds begins with the shikimate pathway, where erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) are condensed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG). This enzyme is subject to tyrosine-mediated feedback inhibition, necessitating engineering of feedback-resistant variants (aroGfbr) for efficient production [1] [4]. Subsequent enzymatic steps involve dehydrogenation, dehydration, and reduction catalyzed by aroB, aroD, and aroE to yield shikimate. A critical bottleneck occurs at the quinate/shikimate dehydrogenase step (ydiB), which diverts flux toward byproducts like quinate. Replacing ydiB with aroE (shikimate dehydrogenase) increases shikimate accumulation by 5-fold (700 mg/L), as confirmed in engineered Escherichia coli [4].
Chorismate mutase/prephenate dehydrogenase (tyrA) then converts chorismate to 4-hydroxyphenylpyruvate (4-HPP), followed by transamination to tyrosine via tyrosine aminotransferase (tyrB). Metabolic engineering strategies include:
These approaches enable high-yield tyrosine production (92.5 g/L) in E. coli, serving as a platform for derivatives like L-Tyrosine, N-L-alanyl-3-hydroxy- [8].
Table 1: Metabolic Engineering Targets for Enhanced Tyrosine Production
Target | Function | Engineering Strategy | Tyrosine Yield |
---|---|---|---|
aroGfbr | DAHP synthase (feedback resistant) | Overexpression | 55 g/L [4] |
tyrAfbr | Prephenate dehydrogenase (feedback resistant) | Overexpression | 2.2 g/L [4] |
ydiB | Quinate/shikimate dehydrogenase | Replacement with aroE | 700 mg/L shikimate [4] |
pheA | Chorismate mutase/prephenate dehydratase | Deletion | 180 ppm [4] |
tktA | Transketolase (E4P supply) | Overexpression | 0.44 g/g glucose [4] |
L-Tyrosine, N-L-alanyl-3-hydroxy- is synthesized through NRPS machinery, where adenylation (A) domains selectively activate tyrosine. MbtH-like proteins (e.g., cloY, simY) are essential for adenylation activity in many systems, forming 1:1 heterotetrameric complexes with enzymes like CloH and SimH [2]. These proteins prevent misfolding and enhance substrate affinity, as demonstrated in the biosynthesis of aminocoumarin antibiotics. Remarkably, a single leucine-to-methionine mutation (L383M) in CloH abolishes MbtH-dependency, highlighting the precision of domain interactions [2].
In hybrid polyketide-NRPS systems (e.g., xenoacremones), tyrosine is incorporated by PKS-NRPS enzymes like XenE, followed by enoyl reductase (XenG)-catalyzed modifications [7]. The NRPS assembly involves three core domains:
Table 2: Key NRPS Domains in Tyrosine-Derived Peptide Synthesis
Domain | Function | Example in Tyrosine Pathways |
---|---|---|
Adenylation (A) | Activates tyrosine via ATP-dependent adenylation | BsmF (bosamycin biosynthesis) [9] |
Thiolation (T) | Carries activated tyrosine on phosphopantetheine cofactor | XenE (xenoacremone system) [7] |
Condensation (C) | Catalyzes amide bond formation between tyrosine and adjacent residues | VibH (vibriobactin synthesis) [5] |
Cytochrome P450 | Hydroxylates tyrosine at C3 or C5 position | BsmF N-terminal domain (5-OH tyrosine) [9] |
Cytochrome P450 domains integrated into NRPS modules (e.g., BsmF in bosamycin biosynthesis) enable in situ hydroxylation of tyrosine to 5-OH-tyrosine without releasing intermediates [9]. This domain organization minimizes intermediate diffusion and enhances pathway efficiency.
Hydroxylation of tyrosine is catalyzed by position-specific enzymes that exhibit stringent substrate selectivity. Ortho-hydroxylation at C3 is mediated by cytochrome P450 monooxygenases (e.g., XenD in xenoacremones), which require Fe2+ and O2 to generate 3-hydroxytyrosine [7]. In contrast, para-hydroxylation at C5 is performed by P450 enzymes like BsmF, which hydroxylates tyrosine tethered to T domains but not free tyrosine, demonstrating carrier-protein dependence [9].
Tyrosine hydroxylase (TH), a pterin-dependent non-heme iron enzyme, converts tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) in catecholamine biosynthesis. This enzyme exhibits absolute stereospecificity for L-tyrosine and is inhibited by catechol derivatives [10]. Similarly, 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the formation of homogentisate from 4-HPP, a key step in plastoquinone and tocopherol synthesis. HPPD’s active site accommodates 4-HPP but not tyrosine or phenylpyruvate due to steric constraints from conserved arginine residues [6].
Table 3: Substrate Specificity of Tyrosine-Modifying Enzymes
Enzyme | Reaction | Substrate Requirements |
---|---|---|
Cytochrome P450 (BsmF) | C5 hydroxylation of tyrosine | T-domain-tethered tyrosine [9] |
Tyrosine hydroxylase (TH) | C3 hydroxylation to form L-DOPA | L-tyrosine, tetrahydrobiopterin cofactor [10] |
4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Decarboxylation/hydroxylation of 4-HPP | 4-HPP (not free tyrosine) [6] |
Tyrosine aminotransferase (TAT) | Transamination to 4-hydroxyphenylpyruvate | L-tyrosine and α-ketoglutarate [3] |
In plants, tyrosine aminotransferase (TAT) initiates rosmarinic acid biosynthesis but exhibits dual substrate specificity for both tyrosine and phenylalanine, suggesting evolutionary diversification [3]. This contrasts with microbial hydroxylases that display narrower substrate ranges.
Compounds Referenced in Article
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